molecular formula C42H40O21 B570660 BCECF-acetoxymethyl CAS No. 117464-70-7

BCECF-acetoxymethyl

Cat. No. B570660
M. Wt: 880.7
InChI Key: NTECHUXHORNEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCECF-acetoxymethyl (BCECF-AM) is a cell-permeable ester derivative of BCECF . It is hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF . BCECF-AM has been used to monitor intracellular pH changes in various cells such as mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .


Synthesis Analysis

BCECF-AM is a variable mixture of cell-permeable ester derivatives of BCECF that are hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF .


Molecular Structure Analysis

The molecular weight of BCECF-AM is 808.69 . It is a dual-excitation ratiometric pH indicator with a pK a of ∼6.98 .


Chemical Reactions Analysis

BCECF-AM is hydrolyzed to BCECF by cytosolic esterases . BCECF is ideal for measuring changes ± 1 pH unit around pH 7 .


Physical And Chemical Properties Analysis

BCECF-AM has a molecular weight of 808.69 . It has an extinction coefficient of 90000 cm^-1 M^-1, with excitation and emission wavelengths of 504 nm and 527 nm respectively . It is soluble in DMSO .

Scientific Research Applications

BCECF-acetoxymethyl (BCECF-AM) is a derivative of BCECF (2’,7’-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), which is the most widely used fluorescent indicator for intracellular pH . The pKa of 7.0 is ideally matched to the normal range of cytoplasmic pH (~6.8–7.4) . The fluorescence excitation profile is pH-dependent, allowing the implementation of ratiometric measurement techniques . The absorption maximum of the base form of BCECF is very close to the 488-nm argon-ion laser line, making it ideally suited for flow cytometry and confocal microscopy applications .

The BCECF-AM ester derivative is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . BCECF-AM is nonfluorescent. Its conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

BCECF-acetoxymethyl (BCECF-AM) is a widely used fluorescent indicator for intracellular pH . Here are some additional applications of BCECF-AM:

  • Cell Viability Studies : BCECF-AM is nonfluorescent. Its conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

  • Flow Cytometry and Confocal Microscopy : The absorption maximum of the base form of BCECF is very close to the 488-nm argon-ion laser line, making it ideally suited for flow cytometry and confocal microscopy applications .

  • Pharma & Biopharma : BCECF-AM is used in pharmaceutical and biopharmaceutical applications, particularly in cell viability, proliferation, and function studies .

  • Intracellular pH Measurements : With a pKa of approximately 6.98, the cell-permeant, dual-excitation ratiometric pH indicator BCECF-AM is ideal for measuring changes in the cytosolic pH of most cells .

BCECF-acetoxymethyl (BCECF-AM) is a widely used fluorescent indicator for intracellular pH . Here are some additional applications of BCECF-AM:

  • Ion Exchanges : BCECF-AM can be used to study various ion exchanges, such as K+/H+, Na+/H+, Na+/Ca2+, and Cl-/HCO3- .

  • Lactate or NH4+ Transport : It can be used to study the transport of lactate or NH4+ .

  • Cytotoxicity Studies : BCECF-AM can be used in cytotoxicity studies .

  • Analysis of Multi-Drug Resistance : It can be used in the analysis of multi-drug resistance .

  • Apoptosis Studies : BCECF-AM can be used in apoptosis studies .

Safety And Hazards

BCECF-AM is intended for research use only . It has hazard phrases H303, H313, H333 and risk phrases R20, R21, R22 . It should be stored in a freezer at temperatures below -15 °C and exposure to light should be minimized .

Future Directions

BCECF-AM has been widely used in research for monitoring intracellular pH changes . It has also been used in experimental therapies for patients with ischemic diseases . In the future, it could be used in combination with other procedures in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .

Relevant Papers

Several papers have been published on BCECF-AM. For example, a study compared the drug efflux transport kinetics of BCECF-AM and its fluorescent metabolite BCECF in various blood-brain barrier models . Another study compared the effect of photodynamic therapy in combination with trabeculectomy to the effect of MMC combined with the same procedure in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .

properties

IUPAC Name

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTECHUXHORNEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922429
Record name (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BCECF-acetoxymethyl

CAS RN

117464-70-7
Record name (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
524
Citations
J Louisse, Y Bai, M Verwei, JJM van de Sandt… - Toxicology and applied …, 2010 - Elsevier
… 2′,7′-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), BCECF acetoxymethyl ester (BCECF-AM) and nigericin were purchased from Molecular Probes (Invitrogen, Breda, …
Number of citations: 14 www.sciencedirect.com
O Aharonovitz, H Fridman, AA Livne… - Biochimica et Biophysica …, 1996 - Elsevier
… The major loading factors are: the concentration of the probe parent compound, BCECF acetoxymethyl ester (AM), and whether this ester is partly hydrolyzed externally when applied in …
Number of citations: 11 www.sciencedirect.com
DA Scott, R Docampo, M Benchimol - European journal of cell biology, 1998 - Elsevier
The Duorescent dye 2′,7′-bis-(2-carboxyethyl)-5(and-6)-carboxyftuorescein (BCECF) has been widely used as an indicator of cytosolic pH. Here we report that BCECF localizes to …
Number of citations: 5 www.sciencedirect.com
L Carpenter, AP Halestrap - Biochemical Journal, 1994 - portlandpress.com
1. Suspensions of cultured Ehrlich-Lettre tumour cells were loaded with the pH-sensitive fluorescent indicator 2′,7′-bis(carboxyethyl)-5(6)-carboxyfluorescein (BCECF), and changes …
Number of citations: 163 portlandpress.com
F Vidal-Vanaclocha, C Amézaga, A Asumendi… - Cancer research, 1994 - AACR
… nonfluorescent esterase substrate BCECF-acetoxymethyl ester; … For the labeling, 50 ,.i.gof BCECF-acetoxymethyl ester were … ) were resuspended in BCECF-acetoxymethyl ester solution …
Number of citations: 179 aacrjournals.org
G Boyarsky, C Hanssen… - American Journal of …, 1996 - journals.physiology.org
Intracellular pH (pHi) was measured in single vascular smooth muscle (VSM) cells, cultured from rabbit abdominal aorta, using 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein (BCECF) …
Number of citations: 46 journals.physiology.org
K Kitagawa, Y Ogiso, H Nishino… - Cell Structure and …, 1987 - jstage.jst.go.jp
Phorbol-12, 13-dibutyrate, epidermal growth factor, and insulin raised the intracellular pH ([pH] i), presumably through the activation of a Na+/H+ antiporter. Addition of amiloride or …
Number of citations: 4 www.jstage.jst.go.jp
Y Itoh, D Uematsu, N Araki, K Muramatsu… - The Keio Journal of …, 1998 - jstage.jst.go.jp
… BCECF acetoxymethyl ester was superfused over the cortex, hydrolyzed and trapped in cortical cells. Intracellular pH was measured utilizing excitation light at 507 nm and fluo …
Number of citations: 3 www.jstage.jst.go.jp
AS Gukovskaya, HA Pulido, VV Petrunyaka… - Cell Calcium, 1990 - Elsevier
… The cells (l-2 x 107/ml) were incubated at 37C for 40 min in SBS containing 10 @VI Quin-2 acetoxymethyl ester or 1 pM BCECF acetoxymethyl ester. After that, the cells were washed …
Number of citations: 11 www.sciencedirect.com
GG King, WE Lohrmann, JW Ickes Jr… - American Journal of …, 1994 - journals.physiology.org
Colonocytes must regulate intracellular pH (pHi) while they transport H+ and HCO3-. To investigate the membrane transport processes involved in pHi regulation, colonocyte pHi was …
Number of citations: 19 journals.physiology.org

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